molecular formula C8H4Cl2N2O2S B7904362 4-Chloroquinazoline-6-sulfonyl chloride

4-Chloroquinazoline-6-sulfonyl chloride

Cat. No.: B7904362
M. Wt: 263.10 g/mol
InChI Key: FWOZOIWJRXJENU-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2N2O2S. It is a derivative of quinazoline, a heterocyclic compound that has significant importance in medicinal chemistry due to its wide range of biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-chloroquinazoline-6-sulfonyl chloride typically involves the chlorination of 4-hydroxyquinazoline. This process can be carried out using thionyl chloride in the presence of a solvent such as dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete conversion of the hydroxy group to the chloro group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloroquinazoline-6-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloroquinazoline-6-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In biological systems, its derivatives can inhibit specific enzymes or receptors, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloroquinazoline-6-sulfonyl chloride is unique due to its dual functional groups (chloro and sulfonyl chloride), which provide versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of bioactive compounds .

Properties

IUPAC Name

4-chloroquinazoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2S/c9-8-6-3-5(15(10,13)14)1-2-7(6)11-4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOZOIWJRXJENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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